N-(2-Hydroxypropyl)ethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKVFRNCODQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68072-46-8 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50861764 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
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Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a slight ammoniacal odor; [Merck Index] | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
123-84-2 | |
| Record name | N-(2-Hydroxypropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |
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| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
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| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |
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| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |
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Enzymatic Cleavage:this is the Most Established Release Strategy for Hpma Conjugates. the Linker Consists of a Short Oligopeptide Sequence That is a Substrate for Enzymes, Particularly Cysteine Proteases Like Cathepsin B, Which Are Highly Expressed and Active Within the Lysosomal Compartments of Cancer Cells.google.com
Mechanism: After the polymer conjugate is taken up by a cancer cell via endocytosis, it is transported to lysosomes. Inside the lysosomes, the high concentration of cathepsins and other enzymes cleaves the peptide linker, liberating the free drug, which can then diffuse out of the lysosome and into the cytoplasm and nucleus to exert its therapeutic effect.
Common Linker: The most widely studied and utilized linker is the tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG). google.com This sequence was specifically designed for its high susceptibility to cleavage by lysosomal enzymes while remaining stable in blood plasma. google.com Studies have shown that conjugates with the GFLG linker effectively release the drug inside cells, leading to cell cycle arrest and apoptosis, whereas conjugates with non-cleavable linkers (e.g., Gly-Gly) show significantly reduced activity.
Ph Sensitive Hydrolysis:this Mechanism Exploits the Fact That the Tumor Microenvironment and Intracellular Compartments Like Endosomes and Lysosomes Are More Acidic Ph 5.0 6.5 Than the Bloodstream Ph ~7.4 .nih.govprepchem.comthe Drug is Attached to the Polymer Via a Bond That is Stable at Neutral Ph but Hydrolyzes Rapidly Under Acidic Conditions.
Mechanism: When the HPMA conjugate accumulates in the acidic tumor tissue or is internalized into endosomes, the lower pH triggers the hydrolysis of the linker bond, releasing the drug. nih.govgoogle.com
Common Linkers: Hydrazone bonds are the most common type of pH-sensitive linkage used in this context. nih.govgoogle.com The drug, modified to contain a carbonyl group, is linked to a hydrazide group on the polymer. This hydrazone linkage is relatively stable at pH 7.4 but cleaves at pH 5, facilitating intracellular drug release. nih.gov
| Mechanism | Trigger | Location of Release | Example Linker | Key Feature |
|---|---|---|---|---|
| Enzymatic Cleavage | Lysosomal Enzymes (e.g., Cathepsin B) | Lysosomes | Gly-Phe-Leu-Gly (GFLG) | High stability in blood, specific cleavage inside cells. google.com |
| pH-Sensitive Hydrolysis | Acidic pH (5.0 - 6.5) | Tumor Microenvironment, Endosomes, Lysosomes | Hydrazone Bond | Release is triggered by the natural acidity of tumor tissues. nih.govgoogle.com |
Modification of Biomaterial and Protein Surfaces
HPMA copolymers are utilized for the surface modification of biomaterials and proteins to enhance their biocompatibility and performance in biological environments. fishersci.be When a material or protein is introduced into the body, its surface immediately interacts with biological components, leading to protein adsorption (opsonization), which can trigger an immune response and lead to clearance or rejection.
Coating surfaces with a hydrophilic, non-immunogenic polymer like poly(HPMA) can create a "stealth" layer that masks the underlying material from the biological system. fishersci.be This is analogous to the widely used "PEGylation" technology. The poly(HPMA) layer forms a highly hydrated barrier that sterically repels the adsorption of proteins and prevents the adhesion of cells.
Key advantages and applications of using HPMA copolymers for surface modification include:
Improved Biocompatibility : By preventing non-specific protein interactions, HPMA coatings can reduce thrombogenicity (blood clot formation) on blood-contacting devices and minimize the foreign body response for implants.
Enhanced Stability of Nanoparticles : HPMA copolymers can be used as polymeric surfactants to stabilize nanoparticles used in drug delivery. The hydrophilic poly(HPMA) chains form a protective shell around a hydrophobic core, ensuring colloidal stability in the bloodstream and preventing aggregation and opsonization.
Protein and Enzyme Stabilization : Covalently attaching poly(HPMA) chains to the surface of therapeutic proteins or enzymes can increase their stability, protect them from proteolytic degradation, and extend their circulation half-life, often without compromising their biological activity. fishersci.be
The synthesis of these surface-modifying polymers often involves creating semitelechelic poly(HPMA), which are polymer chains with a reactive functional group at one end. This reactive group (e.g., a carboxylic acid or an amine) can then be used to covalently anchor the polymer chains to the desired surface of a biomaterial or a protein. fishersci.be
Spectroscopic and Computational Characterization in Chemical Research
Advanced Spectroscopic Analyses
Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure and electronic properties of N-(2-Hydroxypropyl)ethylenediamine. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and Mass Spectrometry in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides profound insights into the molecular framework of this compound by mapping the chemical environments of its constituent protons and carbon atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on the analysis of structurally similar compounds, as direct experimental data is not available.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on C(1') | ~1.10 | Doublet | ~6.3 |
| H on C(2') | ~3.80 | Multiplet | - |
| H on C(3') | ~2.50 | Multiplet | - |
| H on C(1) | ~2.70 | Triplet | ~6.0 |
| H on C(2) | ~2.60 | Triplet | ~6.0 |
| -NH and -NH₂ | Variable | Broad Singlet | - |
| -OH | Variable | Singlet | - |
The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a distinct chemical shift. Based on data from related structures, the carbon attached to the hydroxyl group is expected to appear further downfield, while the methyl carbon will be the most upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on the analysis of structurally similar compounds, as direct experimental data is not available.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(1') (CH₃) | ~20.5 |
| C(2') (CH-OH) | ~68.0 |
| C(3') (CH₂-N) | ~58.0 |
| C(1) (-CH₂-N) | ~50.0 |
| C(2) (-CH₂-NH₂) | ~42.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by distinct absorption bands corresponding to the O-H, N-H, C-H, and C-N bonds. General spectral regions for these vibrations have been noted in the literature. The broad O-H stretching vibration is typically observed in the region of 3200–3600 cm⁻¹, while the N-H stretching of the primary and secondary amines appears in a similar range, often overlapping with the O-H band. The C-H stretching vibrations of the alkyl groups are expected just below 3000 cm⁻¹. Bending vibrations for the amine groups are anticipated around 1550–1650 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: This table is based on generalized frequency ranges for the respective functional groups.)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3200 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-O Stretch | 1000 - 1260 | Medium |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. For this compound (molecular weight: 118.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 118 under suitable ionization conditions. nih.gov The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable fragment ions. Common fragmentation pathways for amino alcohols include the cleavage of C-C bonds adjacent to the nitrogen and oxygen atoms. A notable study using ambient ionization-accurate mass spectrometry identified an ion at m/z 255.240, which was attributed to a derivative or adduct of N-(2-hydroxypropyl)-ethylenediamine, highlighting its detection in complex matrices. nih.gov
Table 4: Expected Mass Spectrometry Fragments for this compound (Note: This table is predictive based on common fragmentation patterns of amino alcohols.)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 118 | [C₅H₁₄N₂O]⁺ | Molecular Ion |
| 101 | [C₅H₁₃N₂]⁺ | Loss of -OH |
| 87 | [C₄H₁₁N₂]⁺ | Loss of -CH₂OH |
| 73 | [C₃H₉N₂]⁺ | Cleavage of the propyl chain |
| 45 | [C₂H₅O]⁺ | Fragment from the hydroxypropyl group |
| 44 | [C₂H₆N]⁺ | Cleavage of the ethylenediamine (B42938) backbone |
| 30 | [CH₄N]⁺ | Common amine fragment |
Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
No specific Density Functional Theory (DFT) studies focused on the molecular and electronic structure of this compound were identified in the available literature. DFT is a widely used quantum mechanical modeling method to investigate the electronic structure (such as highest occupied molecular orbital - HOMO, and lowest unoccupied molecular orbital - LUMO), geometry, and vibrational frequencies of molecules. While DFT studies have been conducted on related, more complex molecules, data for the parent compound this compound is absent.
Molecular Dynamics (MD) Simulations of Interactions
There is no available research detailing Molecular Dynamics (MD) simulations to characterize the interactions of this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. Such simulations could provide valuable insights into how this compound interacts with solvents, surfaces, or other molecules, which is crucial for understanding its behavior in various applications.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported in the surveyed scientific literature. Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt and the energy differences between these forms. For a flexible molecule like this compound, with several rotatable bonds, such an analysis would reveal the most stable conformations and the energy barriers to transition between them, which fundamentally influences its physical and chemical properties.
Coordination Chemistry and Metal Complexation Research
Ligand Properties and Chelation Mechanisms
N-(2-Hydroxypropyl)ethylenediamine possesses the necessary structural features to act as a polydentate ligand, binding to a single metal ion through multiple points of attachment to form stable, ring-like structures known as chelate rings.
The coordination capability of this compound is derived from its three potential donor sites: the two nitrogen atoms of the ethylenediamine (B42938) moiety and the oxygen atom of the hydroxyl group. The presence of these amine and hydroxyl groups allows the molecule to engage in complexation with various metal ions. cymitquimica.com The two nitrogen atoms, each with a lone pair of electrons, can form strong coordinate bonds with transition metals. The hydroxyl group can also participate in coordination, typically after deprotonation, acting as an anionic oxygen donor. This combination of "hard" (oxygen) and "borderline" (nitrogen) donor atoms allows it to coordinate with a range of metal ions. The flexible ethylenediamine backbone enables these donor atoms to arrange around a central metal ion, facilitating the formation of five-membered chelate rings, which are known to be particularly stable.
The structure of this compound allows it to act as a chelating agent, with the ability to form stable complexes with metal ions. cymitquimica.com The stability of these complexes is attributed to the chelate effect, a thermodynamic principle where a polydentate ligand forms a more stable complex than multiple, chemically similar monodentate ligands. By binding to a metal at multiple points, the ligand forms a cyclic structure that is entropically more favorable than complexes with individual, non-linked ligands. This inherent stability makes this compound and similar structures useful as building blocks for synthesizing various chelating agents. cymitquimica.com
Synthesis and Characterization of Metal Complexes
While the ligand properties of this compound suggest it will form complexes with a variety of metal ions, detailed research studies on the synthesis and characterization of many of these specific complexes are not widely available in the public domain.
Copper(II) ions are well-known for forming stable complexes with ethylenediamine and its derivatives. Given the structure of this compound, it is expected to form stable chelate complexes with Cu(II). However, specific studies detailing the synthesis and definitive coordination geometries of Cu(II) complexes with this particular ligand are not prominently documented in publicly accessible scientific literature.
Silver(I) ions are known to form complexes with amine ligands. While it is plausible that Ag(I) would form complexes with this compound, comprehensive research detailing the synthesis of such complexes and the experimental determination of their stability constants could not be retrieved from available search results.
Cobalt(II) Complexes and Biological Activity
The synthesis and characterization of cobalt(II) complexes with N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (edtp) have revealed interesting biological activities. In one study, a complex with the formula [Co(edtp)Cl)]·NO3·H2O was synthesized and its structure was determined. The Cobalt(II) ion is coordinated by the pentadentate edtp ligand and a chloride ion, resulting in a distorted octahedral geometry.
This cobalt(II) complex has demonstrated notable biological properties. It exhibits moderate antithrombolytic activity, as determined by a hemolytic assay, showing a 38% effect against clots from bovine blood. Furthermore, the complex displays very high inhibition of bacterial biofilms, with a 90% inhibition rate against both Gram-positive and Gram-negative bacteria. Conversely, it showed negligible cytotoxicity (5%) against bovine erythrocytes.
Table 1: Biological Activity of [Co(edtp)Cl)]·NO3·H2O Complex
| Biological Activity Test | Result | Source |
| Antithrombolytic Activity | 38% | |
| Bacterial Biofilm Inhibition | 90% | |
| Cytotoxicity (bovine erythrocytes) | 5% |
Alkali and Alkaline Earth Metal Ion Complexes
This compound and its derivatives are also capable of forming complexes with alkali and alkaline earth metal ions. The tetrapodal ligand N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine has been used to synthesize and characterize complexes with ions such as Na(I), Ca(II), Sr(II), and Ba(II). These studies investigate the nature of these complexes, the influence of hydrogen bonding on cation-anion interactions, and the role of solvents and anions in the complexation.
Applications in Catalysis and Metal Extraction Research
The chemical properties of this compound lend themselves to various applications in catalysis and the sequestration of metal ions.
Catalytic Activity in Organic Transformations
N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine is recognized for its catalytic role in several important industrial organic transformations. It is widely used as a catalyst in the production of polyurethane foams. mallakchemicals.comthermofisher.comchemicalbook.comfishersci.bemade-in-china.com In this process, the tertiary amine groups within the molecule are believed to catalyze the reaction between polyols and polyisocyanates, which leads to the formation of the polyurethane polymer network. google.comgoogle.comosti.gov The presence of hydroxyl groups in the catalyst molecule allows it to be incorporated into the polymer structure, which can modify the properties of the final foam. google.comgoogle.com
Furthermore, this compound acts as a curing agent for epoxy resins. mallakchemicals.comthermofisher.comchemicalbook.comfishersci.bemade-in-china.comguidechem.com The amine functional groups react with the epoxide rings of the resin, initiating a cross-linking process that results in a hardened, thermoset material. threebond.co.jp The four hydroxyl groups can also participate in the reaction, contributing to the crosslink density and the final properties of the cured epoxy. mallakchemicals.com
Metal Ion Sequestration and Remediation Studies
The presence of multiple nitrogen and oxygen donor atoms makes this compound and its derivatives effective chelating agents for various metal ions. chemicalbook.comfishersci.beguidechem.comsigmaaldrich.com This property is the basis for its use in studies related to metal ion sequestration and potential environmental remediation applications.
The compound can form stable complexes with metal ions, effectively sequestering them from a solution. guidechem.com This is particularly relevant for preventing the precipitation of mineral ions in industrial processes and water treatment. guidechem.com Research has shown its ability to chelate trivalent metal ions like iron and chromium, as well as divalent metal ions, including alkaline earth metals. google.com Studies on the interaction with silver(I) ions have also been reported. The ability of chelating polymers to bind with heavy metal ions is a promising area for the remediation of contaminated water and soil. researchgate.netmdpi.comepa.govdtic.mil The efficiency of metal ion removal can be influenced by factors such as pH and the presence of other ligands. dtic.mil
Polymer Science and Advanced Materials Research
Cross-linking Agent in Polymer Synthesis
The presence of four hydroxyl groups and two tertiary amine groups in N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine makes it an effective cross-linking agent. sigmaaldrich.commallakchemicals.com The hydroxyl groups provide multiple sites for reaction, while the tertiary nitrogen atoms can act as catalysts, accelerating the polymerization process. mallakchemicals.com
Polyurethane Foams and Coatings
N-(2-Hydroxypropyl)ethylenediamine is a crucial component in the manufacturing of polyurethane foams and coatings. sigmaaldrich.commallakchemicals.compmarketresearch.com It serves as a cross-linking agent, contributing to the three-dimensional network structure of the polymer. This network formation is essential for the final properties of the polyurethane product, influencing its rigidity, flexibility, and durability. mallakchemicals.com In polyurethane foams, the degree of cross-linking, influenced by the concentration of agents like this compound, can be tailored to produce materials with specific comfort properties, such as those used in automotive seating and furniture. uos.ac.kr The compound's catalytic activity also plays a role in the foaming process. mallakchemicals.com For polyurethane coatings, the cross-linking imparts hardness, chemical resistance, and weatherability to the final film. sigmaaldrich.com
Epoxy Resin Curing
In the realm of epoxy resins, this compound and similar amine-containing compounds function as curing agents or hardeners. pmarketresearch.comresearchgate.net The curing of epoxy resins is a chemical process where the linear resin molecules are converted into a densely cross-linked, three-dimensional network. researchgate.net Amine-based curing agents, through the active hydrogen atoms on their nitrogen atoms, open the epoxy groups, initiating the cross-linking reaction. longchangchemical.comdinuofrp.com This process can often occur at room temperature. longchangchemical.comdinuofrp.comthreebond.co.jp The final cured epoxy exhibits excellent mechanical strength, thermal stability, and chemical resistance, making it suitable for a wide range of applications, including adhesives, coatings, and composite materials. researchgate.net The choice of curing agent is a critical parameter that determines the final structure and properties of the cured epoxy resin. researchgate.net
Hydrogel Formation and Biocompatibility
This compound is also utilized in the synthesis of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. sigmaaldrich.com These hydrogels can be designed to be biocompatible, making them suitable for various biomedical applications. sigmaaldrich.comnih.gov The cross-linking provided by this compound is essential for the structural integrity of the hydrogel. sigmaaldrich.com Research has shown that hydrogels created with this compound can support the growth of neural cells, acting as a scaffold that mimics the natural extracellular matrix (ECM) and promotes cell proliferation. sigmaaldrich.com The biocompatibility of these materials is a key area of research, as it is crucial for their safe and effective use in tissue engineering and other medical applications. nih.gov
Building Block for Advanced Polymeric Structures
Beyond its role as a simple cross-linker, the unique structure of this compound allows it to be incorporated as a fundamental building block in the creation of advanced polymers with specialized functionalities. sigmaaldrich.com
Shape Memory Polyurethane (SMPU) Foams
A significant application of this compound is in the synthesis of shape memory polyurethane (SMPU) foams. sigmaaldrich.comnih.gov These smart materials can be deformed and fixed into a temporary shape, and then later recover their original shape upon exposure to an external stimulus, such as heat. expresspolymlett.com N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is used as a monomer in the creation of these foams, which possess a highly cross-linked network structure. nih.gov
The synthesis of these foams often involves reacting N,N,N',N'-tetrakis (2-hydroxypropyl)ethylenediamine (HPED) and triethanolamine (B1662121) (TEA) with an isocyanate like hexamethylene diisocyanate (HDI). nih.govbiomaterials.org This process results in foams with a customizable glass transition temperature (Tg) and excellent shape memory behavior, with shape recovery rates of 97-98%. nih.gov These SMPU foams are being explored for various biomedical applications, including devices for treating ischemic stroke, self-deployable neuronal electrodes, and as hemostatic materials for trauma wounds due to their biocompatibility and ability to fill irregular wound cavities. sigmaaldrich.comnih.gov
Table 1: Properties of Shape Memory Polyurethane Foams Synthesized with N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine (B42938)
| Property | Value | Source |
|---|---|---|
| Density | ~0.015 g/cc | nih.gov |
| Glass Transition Temperature (Tg) | 45–70 °C (customizable) | nih.gov |
| Shape Recovery | 97–98% | nih.gov |
| Glassy Storage Modulus | 200–300 kPa | nih.gov |
| Recovery Stresses | 5–15 kPa | nih.gov |
Self-Healing Carbon Fiber Reinforced Polymers (CFRPs)
This compound also serves as a precursor in the development of self-healing carbon fiber reinforced polymers (CFRPs). sigmaaldrich.com CFRPs are lightweight and high-strength materials used extensively in aerospace and other high-performance applications. nih.gov However, they are susceptible to damage such as micro-cracks and delamination. nih.gov
The concept of self-healing composites involves incorporating a healing agent that can automatically repair damage. nasa.govbohrium.com In one approach, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is used to create a thermally responsive polymer matrix. sigmaaldrich.com When damage occurs, the healing mechanism is activated, repairing the crack and restoring the material's structural integrity. nasa.gov Research has demonstrated that this approach can lead to aerospace-quality composites with a significant reduction in internal damage after impact. nasa.gov Different strategies for self-healing in CFRPs are being explored, including the use of microcapsules filled with a healing agent or vascular networks that can deliver the healing agent to the damaged area. nih.govresearchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine |
| Triethanolamine (TEA) |
Dendritic Aminopolymers and Conductive Polymers
This compound, also known as Quadrol, serves as a fundamental building block in the synthesis of specialized polymers, including dendritic aminopolymers and as a component in conductive polymer formulations. sigmaaldrich.comsigmaaldrich.com Its unique structure, featuring an ethylenediamine core with four hydroxypropyl arms, provides a multifunctional platform for creating complex, branched architectures.
In the realm of dendritic polymers, this compound can function as a tetrafunctional core molecule. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of dendritic polymers can be initiated from a central core molecule, a process known as the divergent method. jpn.org The four hydroxyl groups on this compound can serve as initiation sites for the stepwise addition of monomer units, leading to the generation-by-generation growth of a dendritic structure. This controlled, layer-by-layer synthesis allows for precise control over the size, shape, and surface functionality of the final macromolecule, making it suitable for applications in fields like drug delivery and gene therapy. nih.govnih.gov
While not inherently conductive, this compound is incorporated into conductive polymer systems, where it typically acts as a crosslinking agent or a matrix component. sigmaaldrich.comchemicalbook.com Conductive polymers often require a specific morphology and network structure to facilitate charge transport. The multiple hydroxyl and amine functionalities of this compound allow it to form a cross-linked network, providing mechanical stability and a scaffold for the conductive polymer components. sigmaaldrich.comfishersci.be For instance, it can be used in the formulation of urethane (B1682113) or epoxy-based systems that encapsulate or are blended with conductive materials. The tertiary amine groups within its structure can also act as catalysts in polymerization reactions, such as the formation of polyurethane foams. chemicalbook.com
UV-Crosslinkable Polyurethane Polymers
This compound is a key component in the formulation of polyurethane (PU) polymers, particularly those designed to be crosslinked using ultraviolet (UV) radiation. sigmaaldrich.comsigmaaldrich.com Its role is primarily that of a crosslinking agent and chain extender, owing to its four reactive hydroxyl (-OH) groups and two tertiary amine groups. chemicalbook.com
In polyurethane chemistry, the fundamental reaction involves the addition of a polyol (a molecule with multiple hydroxyl groups) to an isocyanate. The tetrafunctional nature of this compound allows it to create a high-density, three-dimensional polymer network. When reacted with diisocyanates, it acts as a branching point, significantly increasing the crosslink density of the resulting polyurethane. This high degree of crosslinking imparts enhanced thermal and mechanical properties to the material. sigmaaldrich.comchemicalbook.com
For a polyurethane system to be UV-crosslinkable, it must contain photo-reactive groups. While this compound itself is not inherently UV-reactive, it is incorporated into PU prepolymers that are subsequently functionalized with UV-sensitive moieties, such as acrylates. The hydroxyl groups of the this compound-based PU prepolymer can be reacted with molecules like acrylic acid or hydroxyethyl (B10761427) acrylate (B77674). This process yields a polyurethane acrylate (PUA) oligomer.
Upon exposure to UV light in the presence of a photoinitiator, the acrylate groups undergo rapid free-radical polymerization, leading to the formation of a solid, crosslinked network. This UV-curing process is extremely fast, energy-efficient, and solvent-free, making it an environmentally friendly technology. The this compound core contributes to the final properties of the cured material, such as hardness, chemical resistance, and adhesion. These UV-crosslinkable polyurethanes are used in a variety of applications, including coatings, adhesives, and inks. sigmaaldrich.comsigmaaldrich.com
Role in N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers
HPMA Copolymers as Drug Carriers
Copolymers based on N-(2-hydroxypropyl)methacrylamide (HPMA) are among the most extensively studied and clinically advanced polymer-based drug delivery systems. sigmaaldrich.comnih.gov These water-soluble polymers are renowned for their excellent biocompatibility, low immunogenicity, and non-toxicity, properties that were initially established when they were developed as plasma expanders. sigmaaldrich.com
The core concept of using HPMA copolymers as drug carriers is to create a macromolecular prodrug, where a therapeutic agent is covalently attached to the polymer backbone, often via a biodegradable linker. nih.govtcichemicals.com This conjugation offers several advantages over the administration of the free, low-molecular-weight drug:
Enhanced Solubility : Hydrophobic drugs can be solubilized by attachment to the hydrophilic HPMA backbone, enabling intravenous administration. sigmaaldrich.com
Prolonged Circulation : The increased hydrodynamic size of the polymer-drug conjugate prevents its rapid clearance by the kidneys, significantly extending its half-life in the bloodstream. fishersci.be
Passive Tumor Targeting (EPR Effect) : Due to their large size, HPMA copolymer conjugates can preferentially accumulate in solid tumor tissues through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these macromolecules to extravasate and be retained, increasing the local drug concentration at the target site. sigmaaldrich.comtcichemicals.com
Controlled Drug Release : The drug is typically linked to the polymer via a spacer that is designed to be stable in the bloodstream but cleaved under specific conditions found in the target tissue, such as the low pH of endosomes or the presence of specific enzymes in lysosomes. nih.govgoogle.com
These properties collectively aim to improve the therapeutic index of the drug by increasing its efficacy while reducing systemic toxicity and adverse side effects. nih.govrsc.org
Synthesis and Evaluation of Hyperbranched HPMA
Hyperbranched polymers, characterized by their highly branched, three-dimensional architecture, represent an advanced class of drug carriers with potential advantages over linear polymers, including a high density of terminal functional groups and unique rheological properties. rsc.orgscbt.com The synthesis of hyperbranched HPMA (HB-HPMA) copolymers has been explored to create high-capacity drug delivery systems. chemicalbook.com
A common and effective method for synthesizing HB-HPMA is through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemicalbook.comrsc.orgscbt.com One approach is the self-condensing vinyl polymerization (SCVP) of HPMA in the presence of a "chain transfer monomer" (CTM), which is a molecule that can both propagate polymerization and act as a chain transfer agent, leading to the formation of branched structures. scbt.com This method allows for the synthesis of high molecular weight polymers with controlled branching frequencies. scbt.com
| Polymer Designation | Synthesis Method | Key Components | Resulting Particle Diameter (nm) | Key Evaluation Finding |
|---|---|---|---|---|
| HB-HPMA | RAFT Polymerization | HPMA, Branching Monomer, RAFT Agent | 7 - 40 | Well-tolerated in cell lines and showed efficient transport into 3D tumor spheroids. chemicalbook.comrsc.org |
| HB-HPMA-GEM | RAFT Copolymerization | HPMA, Gemcitabine-Monomer, Branching Monomer | ~18 | Showed toxicity to pancreatic cancer cells, with efficacy similar to free gemcitabine (B846) in vivo. chemicalbook.comrsc.org |
Evaluation of these hyperbranched polymers has shown promising features for drug delivery. rsc.org Studies have demonstrated that HB-HPMA polymers are generally well-tolerated by various cell lines. chemicalbook.com Their globular structure allows for efficient internalization into cells and deep penetration into dense 3D tumor models (spheroids). chemicalbook.comrsc.org By incorporating drug-containing monomers into the polymerization process, drug-loaded hyperbranched polymers can be synthesized. For example, HB-HPMA conjugated with the anticancer drug gemcitabine was found to be effective in reducing the volume of pancreatic cancer spheroids. chemicalbook.com
However, within the reviewed scientific literature, there is no specific documentation of This compound being used as a multifunctional core or branching agent for the synthesis of hyperbranched HPMA copolymers. The prevalent methods rely on techniques like RAFT polymerization with specialized branching monomers. chemicalbook.comscbt.com
Mechanism of Drug Release from Polymeric Conjugates
The efficacy of HPMA copolymer-drug conjugates relies heavily on the controlled release of the active drug at the desired site of action. The drug is attached to the polymer backbone via a linker, or spacer, that is designed to be cleaved by specific triggers present in the target tumor cells or tumor microenvironment. sigmaaldrich.comnih.gov This prevents premature drug release in the bloodstream and minimizes off-target toxicity. Two primary mechanisms for stimuli-responsive drug release have been extensively researched. prepchem.com
Biological and Biomedical Research Applications
Immunomodulatory Research
Immunostimulatory Properties and Macrophage Activity
There is a lack of direct scientific literature detailing the immunostimulatory properties and effects on macrophage activity of the specific compound N-(2-Hydroxypropyl)ethylenediamine. Research in this area has predominantly focused on a derivative, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol. Studies have shown that Quadrol can enhance the phagocytic activity of macrophages in vitro.
Potential in Enhancing Immune Responses
Wound Healing and Tissue Regeneration Studies
Collagen Deposition Enhancement
Scientific studies directly investigating the effect of this compound on collagen deposition for wound healing are not found in the available literature. Research into enhanced collagen deposition has been conducted on its derivative, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol).
Biocompatible Hydrogels for Neural Cell Growth
There is no direct evidence in the scientific literature of this compound being used to create biocompatible hydrogels for neural cell growth. However, its derivative, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, has been utilized as a crosslinking agent to form hydrogels that are biocompatible and can support the growth of neural cells. lookchem.com These hydrogels are designed to mimic the extracellular matrix, providing a supportive environment for cell proliferation and guidance for cell adhesion and outgrowth. lookchem.com
Chelating Agent in Biological Systems
This compound is recognized for its role as a chelating agent. This property allows it to bind with metal ions, a function that is significant in various biological and chemical processes. Chelating agents can transport metals to or from target sites within a biological system. The ability of a compound to chelate metal ions can influence a range of biological activities.
Influence on Metalloenzyme Activities
The structure of this compound allows it to act as a chelating agent, a property that enables it to influence the activity of metalloenzymes. Metalloenzymes are proteins that require metal ions for their catalytic function. nih.gov These enzymes play critical roles in a vast array of biological processes, including the regulation of blood pH and the modulation of DNA transcription. nih.gov
The inhibitory mechanism of chelating agents like this compound typically involves the coordination of the active site metal ion, which is essential for the enzyme's catalytic activity. nih.gov The four hydroxyl groups within the this compound molecule enable it to bind metal ions, thereby potentially altering the function of metalloenzymes that depend on these ions. Research into various metalloenzyme inhibitors has shown that despite their ability to bind metal ions, they can be quite selective for their intended targets, rather than causing widespread off-target inhibition. nih.gov
Role as a Biological Buffer
This compound is utilized in scientific applications as a biological buffer. scbt.comfishersci.bebiocompare.com A biological buffer is a substance that helps maintain a constant pH in a solution. The compound's structure, containing amine groups, allows it to function effectively in this capacity. This buffering capability is crucial in many in vitro biological assays and experiments where maintaining a stable pH environment is essential for the structure and function of proteins, enzymes, and cells.
Antimicrobial and Biofilm Inhibition Research
Bacterial biofilms represent a significant challenge in various fields, as they form a protective matrix that shields bacteria from antibiotics and host immune responses. nih.govfrontiersin.org Research has explored the use of chelating agents as a strategy to combat biofilms. nih.gov Related ethylenediamine (B42938) derivatives, such as Ethylenediaminetetraacetic acid (EDTA), have demonstrated potent activity in inhibiting and reducing biofilms. nih.govnih.gov
The mechanism of action for these agents involves the chelation of metal cations that are essential for stabilizing the negatively charged polysaccharides within the biofilm's extracellular polymeric substance (EPS) matrix. nih.gov By binding these ions, the chelator disrupts the integrity of the protective biofilm structure. Adjuvants like EDTA can also act by targeting the non-growing microbial cells located in the inner layers of the biofilm. nih.govfrontiersin.org Given that this compound is a strong chelating agent, it is a subject of research for its potential as an anti-biofilm agent, operating on similar principles of destabilizing the biofilm matrix. sigmaaldrich.com
| Agent | Mechanism | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| EDTA (Ethylenediaminetetraacetic acid) | Chelates metal cations stabilizing the EPS matrix. | Gram-negative bacteria, MRSA | Inhibits and reduces biofilm formation; destabilizes the biofilm membrane. | nih.gov |
| DMSO (Dimethyl sulfoxide) | Solubilizes the EPS matrix through electrostatic repulsion. | Gram-negative bacteria, Pseudomonas aeruginosa, Escherichia coli | Inhibits and reduces biofilm formation. | nih.gov |
| N-Acetylcysteine (NAC) in combination with Ciprofloxacin | Inhibits EPS matrix production. | Pseudomonas aeruginosa | Demonstrated synergistic antibiofilm activity. | frontiersin.org |
Potential in Drug Delivery Systems
The chemical properties of this compound make it a valuable component in the development of advanced drug delivery systems. sigmaaldrich.com Its ability to act as a cross-linking agent is particularly useful in creating biocompatible polymer structures for therapeutic applications. sigmaaldrich.com
This compound can form stable complexes with certain therapeutic agents, a characteristic essential for drug delivery applications. A notable example is its interaction with silver(I) ions, which are known for their antimicrobial properties. Research has shown that this compound (abbreviated as Q) reacts with silver(I) in aqueous solutions to form several distinct complex ions, including AgHQ²⁺, AgQ⁺, and AgQ(OH). researchgate.net The formation of these stable complexes demonstrates the compound's capacity to act as a carrier for therapeutic metal ions. researchgate.net
| Complex Ion | Stability Constant (log β) | Predominant pH Condition | Reference |
|---|---|---|---|
| AgHQ²⁺ | 1.7 ± 0.2 | Acidic | researchgate.net |
| AgQ⁺ | 5.7 ± 0.1 | - | researchgate.net |
| AgQ(OH) | 6.3 ± 0.2 | - | researchgate.net |
In the field of oncology, this compound serves as a monomer and a cross-linking agent in the synthesis of polymeric carriers designed for drug delivery. sigmaaldrich.comsigmaaldrich.com It is used to create biocompatible hydrogels that can act as a substitute for the extracellular matrix (ECM), providing a supportive environment for cell growth and guiding cell adhesion. sigmaaldrich.comsigmaaldrich.com These hydrogels can be designed to encapsulate and deliver therapeutic agents in a controlled manner.
Furthermore, the compound is a key monomer in the synthesis of shape memory polyurethane (SMPU) foams, which have a variety of potential biomedical applications, including as actuators for treating ischemic stroke or as vascular stents. sigmaaldrich.comsigmaaldrich.com While distinct from polymer backbones like N-(2-hydroxypropyl)methacrylamide (HPMA) which are conjugated directly to drugs, this compound is crucial as a building block for creating the three-dimensional structure of these advanced polymeric delivery systems. sigmaaldrich.comnih.govnih.gov
Environmental and Corrosion Inhibition Research
Role in Corrosion Inhibition Mechanisms
Scientific studies detailing the performance and mechanisms of N-(2-Hydroxypropyl)ethylenediamine as a corrosion inhibitor are not available in the public domain. The following subsections outline the specific areas where research is currently lacking.
Adsorption Mechanisms on Metal Surfaces
Formation of Protective Barriers
There is no available literature describing the formation of protective films or barriers by this compound on metallic substrates. Research that would confirm the nature of such a barrier, its thickness, uniformity, and its effectiveness in isolating the metal from corrosive environments, has not been published.
Electrochemical Studies of Inhibition Efficiency
No electrochemical studies, such as potentiodynamic polarization or electrochemical impedance spectroscopy (EIS), focused on this compound have been published. Therefore, data tables and detailed findings regarding its inhibition efficiency, corrosion current density, polarization resistance, or its classification as an anodic, cathodic, or mixed-type inhibitor are not available.
Environmental Fate and Degradation Studies
The environmental impact and lifecycle of this compound have not been a subject of published scientific investigation. Key areas where data is absent are highlighted below.
Biodegradation in Aqueous and Soil Environments
There are no specific studies on the biodegradation of this compound. Research detailing its persistence in water or soil, its potential biodegradation pathways, the microorganisms involved, or the rate of degradation under various environmental conditions could not be located. While general principles suggest that ethylenediamine (B42938) derivatives can be biodegradable, the susceptibility is highly dependent on the specific substituents, and no specific data exists for this compound. nih.gov
Interactions with Environmental Components (e.g., humic materials, metal ions)
No studies were found that examine the interactions between this compound and common environmental components. Information regarding its potential to form complexes with metal ions in soil or water, or its adsorption behavior onto humic or fulvic acids, is not available in the scientific literature. While related chelating agents are known to interact with metal ions, no such research has been published for this compound specifically. researchgate.net
Industrial Research Applications and Advanced Formulations
Role as a Viscosity Modifier
N-(2-Hydroxypropyl)ethylenediamine is utilized as a viscosity modifier in various formulations. fishersci.becymitquimica.combiocompare.com Its ability to alter the flow characteristics of a liquid is attributed to its molecular structure, which allows for the formation of intermolecular hydrogen bonds. This interaction increases the internal resistance to flow, thereby modifying the viscosity of the solution to meet specific application requirements.
Manufacture of Surfactants and Plasticizers
The compound serves as a key intermediate in the production of both surfactants and plasticizers. sigmaaldrich.comfishersci.bebiocompare.comthermofisher.com
Surfactants: Its molecular structure possesses both hydrophilic (water-attracting) hydroxyl groups and a more lipophilic (oil-attracting) hydrocarbon backbone. This amphiphilic nature makes it a suitable precursor for synthesizing surfactants, which are essential for reducing surface tension between liquids or between a liquid and a solid. It can also act as a surfactant solubilizer. fishersci.bebiocompare.comthermofisher.com
Plasticizers: As a plasticizer, this compound can be incorporated into polymers. chemicalbook.comfishersci.becymitquimica.combiocompare.com Its molecules position themselves between the polymer chains, increasing the intermolecular distance. This reduces the rigidity of the polymer, making it more flexible and easier to process.
Applications in Adhesives and Sealants
In the formulation of adhesives and sealants, this compound plays a crucial role, primarily as a cross-linking agent and a component in polyurethane and epoxy systems. sigmaaldrich.comfishersci.becymitquimica.combiocompare.com The presence of four reactive hydroxyl groups allows it to form multiple covalent bonds, creating a robust three-dimensional network structure. mallakchemicals.com This cross-linking action enhances the strength, durability, and chemical resistance of the final adhesive or sealant product. chemicalbook.com It is a noted component in the production of polyurethane adhesives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
| Application Area | Function of this compound | Relevant Formulations |
| Adhesives | Cross-linking Agent, Catalyst | Polyurethane, Epoxy Resins |
| Sealants | Curing Agent, Chemical Intermediate | Polyurethane, Epoxy Resins |
Use in Inks and Coatings
The compound is widely used as a monomer and building block for polymers found in inks and coatings. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is particularly significant in the production of polyurethane coatings. chemicalbook.commallakchemicals.com The two tertiary nitrogen atoms can act as catalysts for the urethane (B1682113) reaction, while the four hydroxyl groups provide multiple sites for cross-linking. mallakchemicals.com This results in coatings with high performance, durability, and resistance. It is also a component in conductive polymers used in specialized coatings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Specific Use in Piezoelectric Crystal Detectors
A highly specialized application for this compound is its use in piezoelectric crystal detectors. fishersci.becymitquimica.combiocompare.com Research has shown its utility as a coating on these crystals for the specific detection of sulfur dioxide. fishersci.becymitquimica.combiocompare.com The compound's chemical properties allow it to selectively interact with sulfur dioxide molecules, causing a measurable change in the crystal's oscillation frequency, which enables sensitive and specific detection.
Toxicological Research and Safety Profile Academic Perspective
Low Acute Oral Toxicity Studies
Acute oral toxicity studies are fundamental in toxicological assessments, designed to evaluate the adverse effects that may occur shortly after the oral ingestion of a single dose of a substance. frontiersin.org These studies are typically conducted in laboratory animals, such as rats or mice, following standardized guidelines like those from the Organization for Economic Cooperation and Development (OECD). frontiersin.org
For ethylenediamine (B42938) (EDA), a related compound, studies using its dihydrochloride (B599025) salt (EDA X 2HCl) have been conducted to determine its acute toxicity profile. In these studies, EDA X 2HCl was found to be slightly to moderately toxic to laboratory rats, mice, and rabbits when administered via peroral intubation. nih.gov In a seven-day study with Fischer 344 rats and B6C3F1 mice, dietary administration of EDA X 2HCl at high doses led to depressed body weight gain and some changes in organ weights. nih.gov A three-month study in Fischer 344 rats also showed marked decreases in body weight gain at the highest dose level, along with histologic findings of a dose-related increase in hepatocellular pleomorphism and mild hepatocellular degeneration. nih.gov
While specific LD50 values for N-(2-Hydroxypropyl)ethylenediamine are not detailed in the provided results, the general methodology for such studies involves administering the test substance and observing the animals for a set period, typically 14 days, for any signs of toxicity or mortality. frontiersin.org Pathological examinations of tissues are also conducted to identify any treatment-related changes. frontiersin.orgnih.gov
Table 1: Parameters in Acute Oral Toxicity Studies
| Parameter | Description | Common Observations |
|---|---|---|
| Mortality | The number of animals that die during the study period. | Used to calculate the LD50 value. |
| Clinical Signs | Observable changes in the health and behavior of the animals. | Includes changes in skin, fur, eyes, and respiratory or motor activity. nih.gov |
| Body Weight | Changes in the body weight of the animals over the course of the study. | Significant weight loss can be an indicator of toxicity. nih.gov |
| Gross Necropsy | Macroscopic examination of organs and tissues after death. | Identifies visible abnormalities in organs. nih.gov |
| Histopathology | Microscopic examination of tissues. | Reveals cellular level changes and damage. frontiersin.orgnih.gov |
Mutagenicity Assessments (e.g., Ames Test)
Mutagenicity assessments are crucial for identifying chemical substances that can induce genetic mutations. The Ames test, also known as the bacterial reverse mutation assay, is a widely used method for this purpose. youtube.comnelsonlabs.com This test utilizes specific strains of bacteria, such as Salmonella typhimurium or Escherichia coli, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid, like histidine. youtube.comdergipark.org.tr The principle of the test is to evaluate whether a chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a histidine-deficient medium. youtube.com
The test is conducted both with and without a metabolic activation system (S-9 mix), which is typically derived from rat liver enzymes. nelsonlabs.com This is because some chemicals are not mutagenic themselves but can be converted into mutagens upon being metabolized by the body. youtube.com An increase in the number of bacterial colonies in the presence of the test chemical, compared to a control group, indicates a mutagenic potential. dergipark.org.tr
While specific Ames test results for this compound were not found in the provided search results, a study on the related compound N-(Hydroxyethyl)ethylenediamine in a Salmonella/E.coli Mutagenicity Test (Ames Test) is available. nih.gov For other related nitrosamine (B1359907) compounds, mutagenicity has been demonstrated, with some showing strong mutagenic effects in the Ames assay, particularly after metabolic activation. nih.gov
Table 2: Principles of the Ames Test
| Component | Function | Reference |
|---|---|---|
| Test Organism | Strains of Salmonella typhimurium or E. coli with a known mutation (e.g., his-). | youtube.comdergipark.org.tr |
| Test Principle | Detects reverse mutations (back mutations) that restore a functional gene. | youtube.com |
| S-9 Activation | A mixture of liver enzymes to simulate mammalian metabolism and detect pro-mutagens. | nelsonlabs.com |
| Positive Result | A significant increase in the number of revertant colonies compared to the negative control. | dergipark.org.tr |
Reproductive/Developmental Toxicity Screening Studies
Reproductive and developmental toxicity studies are designed to identify any adverse effects of a substance on sexual function, fertility, and the development of offspring. These screening studies, often conducted in rats or rabbits, expose the animals to the test substance before and during pregnancy and monitor for a range of outcomes. nih.govepa.gov
For instance, a developmental toxicity study on ethylenediamine (EDA) in New Zealand White rabbits involved administering the compound by gavage during the period of major organogenesis. nih.gov The study evaluated maternal clinical signs, body weight, and food consumption. At the end of the gestation period, the uterus was examined to assess pregnancy status, the number of resorptions, and the viability of fetuses. The fetuses were also weighed and examined for any external, visceral, and skeletal defects. nih.gov In this particular study, EDA did not show adverse effects on prenatal viability, litter size, or fetal weight and morphology at the tested doses. nih.gov
Similarly, a combined reproductive/developmental toxicity screening test with a related compound, TRIS AMINO, in rats examined effects on gonadal function, mating behavior, conception, and development of the conceptus. epa.gov This study also did not find any effects on reproductive performance or offspring survival at the tested doses. epa.gov
Table 3: Endpoints in Reproductive/Developmental Toxicity Screening
| Category | Specific Endpoints Examined | Reference |
|---|---|---|
| Maternal Health | Clinical signs of toxicity, body weight changes, food consumption, organ weights. | nih.gov |
| Reproductive Function | Gonadal function, mating behavior, conception rates. | epa.gov |
| Gestation & Parturition | Pregnancy status, litter size, number of live/dead fetuses, resorptions. | nih.gov |
| Fetal Development | Fetal weight, external, visceral, and skeletal malformations. | nih.gov |
Potential for Skin Sensitization and Irritation in Research Settings
This compound, also known as Tetrahydroxypropyl ethylenediamine (THPE), has been identified as a contact allergen in research and clinical settings. researchgate.netresearchgate.net It is used in some cosmetic products and hand sanitizers as a neutralizer to create a gel-like consistency. researchgate.net
Cases of occupational allergic contact dermatitis have been reported in relation to products containing THPE. researchgate.netresearchgate.net Skin sensitization is an allergic response, and its potential is often assessed using methods like the Human Repeat Insult Patch Test (HRIPT). rivm.nl In such tests, a substance is repeatedly applied to the skin of volunteers to see if an allergic reaction develops. rivm.nl While some chemicals are known skin irritants, causing a direct inflammatory reaction, others are sensitizers, which involve an immune system response. researchgate.net Studies have shown that THPE can cause allergic contact dermatitis, and it is considered an important allergen to test for in individuals with suspected cosmetic or occupational dermatitis. researchgate.net It is noteworthy that in some cases of contact allergy to THPE, no cross-reactions to ethylenediamine were observed. researchgate.net
Table 4: Skin Reaction Types
| Reaction Type | Mechanism | Example |
|---|---|---|
| Irritant Contact Dermatitis | Direct tissue damage and inflammation caused by the substance. | Chemicals causing immediate redness and swelling. researchgate.net |
| Allergic Contact Dermatitis | An immune-mediated (Type IV hypersensitivity) reaction following prior sensitization. | An allergic reaction to THPE in a previously exposed individual. researchgate.netresearchgate.net |
Mechanism of Interaction with Biological Targets
The biological activity of this compound is linked to its molecular structure, which allows for several types of interactions. It can function as a chelating agent due to the presence of four hydroxyl groups and two amino groups. sigmaaldrich.com This chelating ability allows it to bind with metal ions, forming stable complexes. For example, it is known to react with silver(I) ions in aqueous solutions to form various complex ions. researchgate.net This property is utilized in various industrial applications.
In addition to chelation, the two amino groups in its structure enable it to act as a cross-linking agent. sigmaaldrich.comsigmaaldrich.com This is particularly relevant in polymer chemistry, where it is used as a monomer in the production of polyurethanes and other polymers. sigmaaldrich.com In a biological context, this cross-linking ability has been harnessed to create biocompatible hydrogels. These hydrogels are designed to mimic the properties of the extracellular matrix (ECM), providing a supportive scaffold that promotes cell proliferation and guides cell adhesion, which is beneficial for applications in neural tissue engineering. sigmaaldrich.com The interaction with biological targets can therefore be through sequestration of essential metal ions or by integration into larger polymeric structures that influence cellular environments.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The conventional synthesis of HPEDA involves the reaction of ethylenediamine (B42938) with propylene (B89431) oxide. While this method is established, future research is geared towards creating more efficient, environmentally friendly, and cost-effective synthetic routes. A key area of investigation is the use of advanced catalytic systems, such as metal-organic frameworks (MOFs) and zeolites, to improve reaction selectivity and reduce the formation of byproducts. The aim is to develop catalytic processes that can function under milder conditions, thereby lowering energy consumption.
Another significant research direction is the utilization of bio-based feedstocks as starting materials. The exploration of renewable resources for producing either the ethylenediamine or propylene oxide components could substantially improve the sustainability of HPEDA production. For instance, research is underway to convert bio-derived substances like glycerol (B35011) and lactic acid into propylene oxide. Additionally, the shift from traditional batch processing to continuous flow chemistry is being explored to enhance yield, purity, and safety in the manufacturing process.
Design of Advanced Functional Materials
The unique chemical structure of N-(2-Hydroxypropyl)ethylenediamine, which includes primary and secondary amine groups along with a hydroxyl group, makes it an ideal building block for a variety of advanced functional materials. These reactive sites allow for its incorporation into diverse polymeric structures and for subsequent chemical modifications.
In polymer chemistry, HPEDA is being studied as a curing agent for epoxy resins, resulting in materials with improved thermal stability and mechanical strength. Future work will focus on tailoring the properties of these epoxy networks. HPEDA is also a crucial monomer in the synthesis of polyurethanes and poly(urethane-urea)s, which are known for their elasticity and biocompatibility. Researchers are investigating the use of these polymers in biomedical applications, including tissue engineering scaffolds and medical device coatings. The development of HPEDA-based hydrogels for applications in drug delivery and wound care is another promising area, with research focused on controlling their swelling and mechanical properties.
Interactive Table: Applications of HPEDA-based Materials
| Material Type | Potential Applications | Key Research Focus |
|---|---|---|
| Epoxy Resins | Adhesives, Coatings, Composites | Enhancing thermal and mechanical properties |
| Polyurethanes | Biomedical devices, Elastomers | Improving biocompatibility and elasticity |
| Hydrogels | Drug delivery, Wound dressings | Controlling swelling and mechanical properties |
In-depth Mechanistic Studies in Biological Systems
A thorough understanding of the interactions between HPEDA-based materials and biological systems is essential for their safe and effective use in biomedical applications. Future research will concentrate on elucidating the molecular mechanisms by which these materials interact with cells and proteins.
Key areas of investigation include the biocompatibility and cytotoxicity of HPEDA-based polymers. In-depth studies using techniques like in vitro cell culture assays and proteomics are necessary to understand the cellular responses to these materials. For drug delivery applications, understanding the mechanisms of drug loading and release from HPEDA-containing carriers is critical. Advanced analytical methods are being employed to study these interactions, which will facilitate the design of more efficient drug delivery systems. Furthermore, research into the degradation pathways of these polymers in biological environments is crucial for predicting their long-term safety and performance.
Development of Targeted Therapies
The chemical structure of this compound makes it a suitable platform for developing targeted therapies. Its amine groups can be functionalized with targeting ligands that can specifically bind to receptors on diseased cells.
One promising strategy is the creation of HPEDA-based polymer-drug conjugates, where a therapeutic agent is attached to a polymer backbone. This approach can enhance the drug's efficacy while minimizing systemic toxicity. Researchers are also developing HPEDA-containing nanoparticles for targeted drug delivery. These nanoparticles can be engineered to encapsulate drugs and display targeting ligands, with a focus on creating "smart" nanoparticles that respond to specific stimuli in the tumor microenvironment. Another emerging application is in gene therapy, where the cationic nature of HPEDA-derived polymers allows them to form complexes with nucleic acids for delivery into cells.
Sustainable and Environmentally Benign Applications
The development of sustainable applications for chemicals is a global priority. This compound has potential uses in several green technologies. A significant area of research is the creation of biodegradable polymers by incorporating HPEDA into polymer backbones to introduce hydrolyzable linkages. This could lead to the development of biodegradable polyurethanes and polyesters for use in packaging and agriculture.
HPEDA and its derivatives are also being investigated as corrosion inhibitors for metals. Their ability to form a protective film on metal surfaces can prevent corrosion, and the focus is on developing effective and biodegradable inhibitors. Additionally, the chelating properties of HPEDA make it a candidate for use in water treatment to remove heavy metal ions. Research is underway to immobilize HPEDA onto solid supports to create reusable sorbents for environmental remediation.
Interactive Table: Sustainable Applications of HPEDA
| Application Area | Specific Use | Research Goal |
|---|---|---|
| Biodegradable Polymers | Packaging, Agriculture | Design of materials with controlled degradation rates and non-toxic byproducts. |
| Corrosion Inhibition | Metal protection in aqueous systems | Development of effective and environmentally friendly corrosion inhibitors. |
| Water Treatment | Removal of heavy metal ions | Creation of reusable sorbents for environmental remediation. |
Q & A
Basic Research Questions
Q. How can researchers design an experimental protocol to synthesize N-(2-Hydroxypropyl)ethylenediamine and confirm its structural integrity?
- Methodology :
- Synthesis : React ethylenediamine with propylene oxide under controlled alkaline conditions. Ethyleneimine derivatives can also serve as intermediates, as described in historical propellant research .
- Purification : Use vacuum distillation or solvent recrystallization to isolate the compound.
- Structural Verification : Employ nuclear magnetic resonance (NMR) spectroscopy to identify characteristic peaks (e.g., hydroxyl protons at 2–4 ppm and alkane chains at 0–2 ppm). Fourier-transform infrared spectroscopy (FTIR) can confirm hydroxyl (-OH) and amine (-NH) functional groups .
Q. What are the critical physicochemical properties of This compound relevant to laboratory handling?
- Key Properties :
- Solubility : Highly soluble in water, forming a weakly alkaline solution (pH 10.4 at 10 g/L, 20°C) .
- Molecular Formula : C₁₄H₃₂N₂O₄ (molecular weight: 292.41 g/mol) .
- Thermal Stability : Initial decomposition occurs at ~100°C due to bound water evaporation, with significant mass loss (>50%) at 300–500°C due to imidazoline ring breakdown .
Q. Which analytical techniques are suitable for quantifying This compound in biological matrices?
- Recommended Methods :
- Gas Chromatography (GC) : Use a wide-bore capillary column with nitrogen-selective thermionic detection. Internal standards like N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine improve accuracy .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection for aqueous samples, optimizing mobile phase pH to retain polar functional groups.
Advanced Research Questions
Q. How do competing reaction pathways during synthesis affect the purity of This compound?
- Analysis of Contradictions :
- Side Reactions : Excess propylene oxide may lead to over-propoxylation, producing N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3) instead of the mono-substituted target .
- Mitigation : Monitor reaction stoichiometry using real-time pH titration and adjust propylene oxide addition rates to favor mono-substitution .
Q. What mechanistic insights explain the thermal degradation behavior of This compound under varying atmospheres?
- Thermogravimetric Analysis (TGA) Findings :
- Decomposition Stages :
20–100°C : Loss of adsorbed and bound water (~20% mass loss).
100–300°C : Cleavage of methoxy/methyl groups (~8% loss).
300–500°C : Imidazoline ring and backbone rupture (~50% loss), peaking at 330°C .
- Atmospheric Effects : Oxidative environments accelerate degradation via radical-mediated pathways, while inert conditions delay decomposition.
Q. How can researchers resolve discrepancies in reported spectroscopic data for This compound derivatives?
- Case Study :
- NMR Spectral Variations : Differences in chemical shifts (e.g., benzene ring protons at 7.28 ppm) may arise from solvent polarity or sample hydration. Standardize deuterated solvent systems (e.g., D₂O for aqueous samples) and control humidity during analysis .
- FTIR Band Assignments : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) peaks using attenuated total reflectance (ATR) mode to minimize sample preparation artifacts .
Q. What strategies optimize the use of This compound as a ligand or intermediate in coordination chemistry?
- Design Considerations :
- Chelation Capacity : The compound’s four hydroxyl and two amine groups enable octadentate coordination, suitable for metal ion complexation (e.g., Cu²⁺, Fe³⁺).
- pH Sensitivity : Adjust reaction pH to deprotonate hydroxyl groups, enhancing ligand binding efficiency. Stability constants can be determined via potentiometric titration .
Methodological Notes
- Safety Protocols : Use impervious gloves, respirators, and fume hoods during synthesis to mitigate exposure risks. Avoid incompatible materials (e.g., strong oxidizers) .
- Data Reproducibility : Cross-validate analytical results with multiple techniques (e.g., GC-MS and HPLC-UV) to address matrix interference or instrument bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
